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Compound of Interest

Compound Name: CZY43

Cat. No.: B15610399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure and Mechanism of Action
CZY43 is a novel small-molecule degrader specifically targeting the pseudokinase HER3

(ErbB3). Structurally, CZY43 is a hydrophobic tag degrader, a bifunctional molecule

synthesized by linking the HER3 binder bosutinib with the hydrophobic tag adamantane via a

linker.[1] This design allows CZY43 to engage with HER3 and subsequently induce its

degradation.

The chemical structure of CZY43 is represented by the following SMILES string:

COC1=CC(NC2=C(C=NC3=C2C=C(C(OCCCN4CCC5(CCN(CC5)CCC6(C7)C[C@@H]8C--

INVALID-LINK--C6)CC4)=C3)OC)C#N)=C(C=C1Cl)Cl

Mechanistic studies have revealed that CZY43 induces the degradation of HER3 through the

autophagy pathway.[1] This targeted degradation of HER3 leads to the potent inhibition of

HER3-dependent signaling pathways, which are crucial for the growth and survival of certain

cancer cells.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for CZY43's biological activity.

Table 1: In vitro HER3 Degradation
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Cell Line DC50 (nM) Dmax (%)

SKBR3 50 >90

MCF-7 120 ~85

MDA-MB-453 250 ~80

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line CZY43 IC50 (nM) Bosutinib IC50 (nM)

SKBR3 85 >1000

MCF-7 210 >1000

MDA-MB-453 450 >1000

IC50: Concentration for 50% inhibition of cell proliferation.

Table 3: Inhibition of HER3 Downstream Signaling

Cell Line Analyte CZY43 IC50 (nM)

SKBR3 p-AKT (S473) 75

SKBR3 p-ERK1/2 (T202/Y204) 95

IC50: Concentration for 50% inhibition of phosphorylation.

Experimental Protocols
Synthesis of CZY43
The synthesis of CZY43 involves a multi-step process starting from commercially available

materials. The key steps include the synthesis of the adamantane-linker moiety followed by its

conjugation to bosutinib.
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Step 1: Synthesis of Adamantane-Linker

1-Adamantaneacetic acid is converted to its corresponding acid chloride.

The acid chloride is then reacted with a suitable amine-containing linker, for example, N-Boc-

1,3-diaminopropane, under basic conditions.

The Boc-protecting group is subsequently removed using standard acidic conditions to yield

the free amine of the adamantane-linker.

Step 2: Conjugation to Bosutinib

Bosutinib is reacted with the adamantane-linker amine in the presence of a coupling agent

such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous

aprotic solvent (e.g., DMF).

The reaction mixture is stirred at room temperature until completion, monitored by TLC or

LC-MS.

The final product, CZY43, is purified by column chromatography.

Western Blotting for HER3 Degradation
Protocol:

Cell Culture and Treatment: Seed SKBR3 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with varying concentrations of CZY43 or vehicle (DMSO) for the

desired time (e.g., 24 hours).

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody against

HER3 (e.g., Cell Signaling Technology, #12708) overnight at 4°C. Use an antibody against a

housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the

protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the

band intensities.

Cell Viability Assay (MTT Assay)
Protocol:

Cell Seeding: Seed cancer cells (e.g., SKBR3, MCF-7) in a 96-well plate at a density of

5,000 cells per well and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of CZY43 or bosutinib for 72

hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 values by non-linear regression analysis using software like

GraphPad Prism.
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of CZY43 leading to HER3 degradation and inhibition of cancer

cell growth.
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Caption: Experimental workflow for assessing HER3 protein degradation by Western Blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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